molecular formula C13H17N B1452139 2-tert-butyl-6-Methyl-1H-indole CAS No. 1049676-92-7

2-tert-butyl-6-Methyl-1H-indole

Cat. No. B1452139
CAS RN: 1049676-92-7
M. Wt: 187.28 g/mol
InChI Key: ZNMVKXJAUKMBIZ-UHFFFAOYSA-N
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Description

2-tert-butyl-6-Methyl-1H-indole is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-tert-butyl-6-Methyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry THF .


Molecular Structure Analysis

The molecular structure of 2-tert-butyl-6-Methyl-1H-indole is based on the molecular formula C13H17N . The structure is well-defined, and the substance is identified by its EC number and CAS number .


Physical And Chemical Properties Analysis

2-tert-butyl-6-Methyl-1H-indole is a solid substance . It has a molecular weight of 187.28 and a molecular formula of C13H17N .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 2-tert-butyl-6-Methyl-1H-indole, have been studied for their potential in treating various types of cancer. They can interfere with the proliferation of cancer cells and induce apoptosis, which is the programmed cell death essential for stopping cancer growth .

Antimicrobial Activity

These compounds have shown promise as antimicrobial agents. Their structure allows them to interact with microbial cell membranes or interfere with essential biological processes within microbes, offering a pathway for developing new antibiotics .

Treatment of Disorders

Indole derivatives are being explored for their therapeutic potential in treating different types of disorders in the human body. This includes neurological disorders where modulation of neurotransmitter systems is necessary .

Antiviral Agents

Some indole derivatives have demonstrated antiviral activities. They can inhibit the replication of viruses by targeting specific proteins involved in the viral life cycle, making them candidates for antiviral drug development .

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives are of significant interest. They can modulate the body’s inflammatory response, which is beneficial in conditions like arthritis and other inflammatory diseases .

Antioxidant Effects

These compounds can act as antioxidants, neutralizing free radicals that cause oxidative stress, which is linked to aging and various diseases, including neurodegenerative disorders .

Antidiabetic Activity

Research has indicated that indole derivatives might play a role in managing diabetes by influencing insulin secretion or insulin sensitivity, which are crucial for blood sugar regulation .

Antimalarial Potential

Indole derivatives have shown potential as antimalarial agents. They can disrupt the life cycle of the malaria parasite, offering a route for new therapies in the fight against malaria .

Safety and Hazards

The substance is classified as having acute toxicity (dermal and inhalation), specific target organ toxicity - single exposure (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation . It is harmful in contact with skin .

properties

IUPAC Name

2-tert-butyl-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMVKXJAUKMBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-6-Methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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